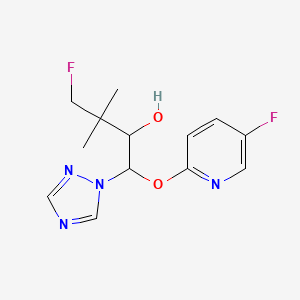
6-(4-Aminophenyl)phenanthridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Aminophenyl)phenanthridin-2-amine is a heterocyclic compound that belongs to the phenanthridine family Phenanthridines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed annulation of 2-phenylbenzamides, which provides access to phenanthridin-6-ones . This process involves the use of palladium catalysts and basic conditions to form the N-aryl bond intramolecularly.
Another approach involves the direct carbonylation of C-H bonds using carbon monoxide, carbon dioxide, or triphosgene . This method is practical for both scientific research and industrial applications, offering a straightforward route to phenanthridin-6-one derivatives.
Industrial Production Methods
Industrial production of 6-(4-Aminophenyl)phenanthridin-2-amine may utilize large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product, making it suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
6-(4-Aminophenyl)phenanthridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can modify the phenanthridine core, leading to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dichromate and other transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogenated compounds and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenanthridinone derivatives, which are of significant interest due to their biological activities and potential therapeutic applications.
科学研究应用
6-(4-Aminophenyl)phenanthridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 6-(4-Aminophenyl)phenanthridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
Phenanthridinone: Shares the phenanthridine core but lacks the aminophenyl group.
Quinolin-2-one: Another heterocyclic compound with similar biological activities.
Phenanthridin-6-one: A closely related compound with a similar structure and reactivity.
Uniqueness
6-(4-Aminophenyl)phenanthridin-2-amine is unique due to the presence of the aminophenyl group, which enhances its biological activity and allows for further functionalization. This makes it a valuable compound for developing new pharmaceuticals and materials.
属性
IUPAC Name |
6-(4-aminophenyl)phenanthridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-13-7-5-12(6-8-13)19-16-4-2-1-3-15(16)17-11-14(21)9-10-18(17)22-19/h1-11H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFRQMKGKIDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)N=C2C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 8-cyclopropyl-2-ethylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8043204.png)







